Extended In Vivo Plasma Half-Life of Amifostine Disulfide Compared to WR-1065 and Amifostine
In a Phase I clinical trial, the pharmacokinetics of amifostine (WR-2721) and its metabolites were studied in patients receiving a 15-minute intravenous infusion of 740 or 910 mg/m². Amifostine disulfide exhibited a markedly prolonged terminal elimination half-life compared to both the parent drug and the active thiol metabolite WR-1065 [1].
| Evidence Dimension | Terminal elimination half-life (t½) in human plasma |
|---|---|
| Target Compound Data | 8.4 – 13.4 hours |
| Comparator Or Baseline | Amifostine (WR-2721): 0.8 hours; WR-1065: 7.3 ± 3.6 hours |
| Quantified Difference | Amifostine disulfide half-life is 10.5- to 16.8-fold longer than amifostine and 1.2- to 1.8-fold longer than WR-1065. |
| Conditions | Human cancer patients, 15-min i.v. infusion of 740 or 910 mg/m² amifostine (n=6-8) |
Why This Matters
The extended half-life of amifostine disulfide validates its use as a long-lasting biomarker for drug exposure and compliance, and it supports the hypothesis of its role as a systemic reservoir for the active thiol.
- [1] Korst AE, Eeltink CM, Vermorken JB, van der Vijgh WJ. Pharmacokinetics of amifostine and its metabolites in patients. Eur J Cancer. 1997;33(9):1425-1429. View Source
